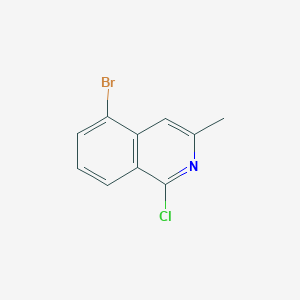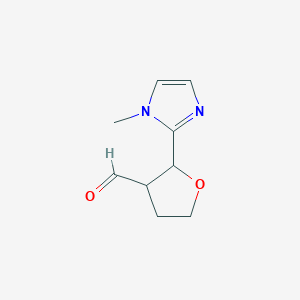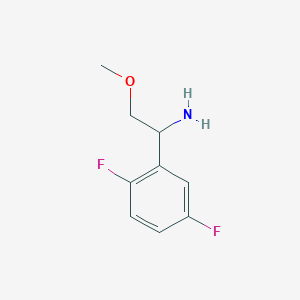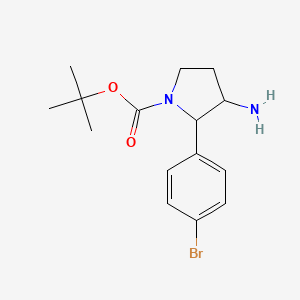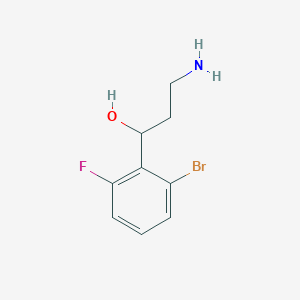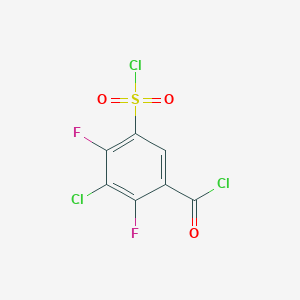
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride: is an organic compound with the molecular formula C7H2ClF2O2S. This compound is characterized by the presence of chloro, chlorosulfonyl, and difluoro substituents on a benzoyl chloride core. It is primarily used in various chemical synthesis processes due to its reactive functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride typically involves the chlorosulfonation of 2,4-difluorobenzoic acid followed by chlorination. The reaction conditions often require the use of chlorosulfonic acid and thionyl chloride under controlled temperatures to ensure the selective introduction of the chlorosulfonyl and chloro groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or alcohol derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of sulfonamides, esters, and ethers.
Reduction: Formation of alcohols and amines.
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also employed in the synthesis of potential drug candidates due to its ability to introduce reactive groups into complex molecules .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity is exploited in the manufacture of polymers, dyes, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of electron-withdrawing groups that activate the benzoyl chloride core towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
- 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-chlorosulfonyl-benzoic acid
Comparison: Compared to similar compounds, 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride is unique due to the presence of both chloro and difluoro substituents, which enhance its reactivity and specificity in chemical reactions. The difluoro groups increase the electron-withdrawing effect, making it more reactive towards nucleophiles compared to its analogs .
Propriétés
Formule moléculaire |
C7HCl3F2O3S |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
3-chloro-5-chlorosulfonyl-2,4-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HCl3F2O3S/c8-4-5(11)2(7(9)13)1-3(6(4)12)16(10,14)15/h1H |
Clé InChI |
QSJHPQRMRSDGJO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
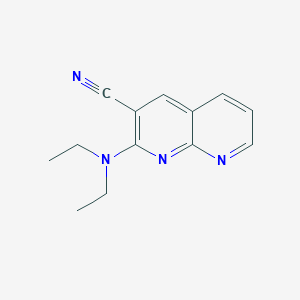
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
